1-(furan-2-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine
Description
This compound is a piperazine derivative featuring two distinct carbonyl-linked moieties: a furan-2-carbonyl group and a pyrazolo[1,5-a]pyridine-2-carbonyl group. The furan ring, an oxygen-containing heterocycle, contributes electron-rich aromaticity, while the pyrazolo[1,5-a]pyridine core provides a bicyclic nitrogen-rich scaffold. The molecular formula is C₁₈H₁₇N₅O₃, with a molecular weight of 375.37 g/mol. Its synthesis likely involves coupling reactions between activated furan-2-carbonyl chloride, pyrazolo[1,5-a]pyridine-2-carbonyl chloride, and piperazine under basic conditions, analogous to methods described for related compounds .
Properties
IUPAC Name |
furan-2-yl-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c22-16(14-12-13-4-1-2-6-21(13)18-14)19-7-9-20(10-8-19)17(23)15-5-3-11-24-15/h3,5,11-12H,1-2,4,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOVODVJJHCWGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the intermediate compound. This intermediate is subsequently reacted with 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(furan-2-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine is with a molecular weight of approximately 399.4 g/mol. Its structure features a piperazine ring substituted with furan and pyrazolo-pyridine moieties, which are crucial for its biological activities.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including those similar to this compound. These compounds exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process. For instance, compounds derived from pyrazole frameworks have shown significant COX-2 selectivity indices compared to traditional anti-inflammatory drugs like celecoxib .
Table 1: Summary of Anti-inflammatory Activities of Pyrazole Derivatives
| Compound Name | COX-2 Selectivity Index | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | 80.03 | 0.01 | |
| Compound B | 8.22 | 5.40 | |
| Compound C | 344.56 | 0.01 |
Anticancer Properties
The anticancer potential of pyrazole derivatives has been extensively researched. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example, certain derivatives have shown efficacy against MCF-7 (breast cancer) and A549 (lung cancer) cells with IC50 values in the low micromolar range .
Table 2: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines
| Compound Name | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound D | MCF-7 | 15.6 | |
| Compound E | A549 | 4.94 | |
| Compound F | SiHa | 4.54 |
Neuroprotective Effects
Emerging research indicates that compounds with pyrazole structures may possess neuroprotective properties. These compounds can modulate pathways involved in neurodegeneration and have been evaluated for their potential in treating conditions such as Alzheimer's disease and Parkinson's disease .
Case Study 1: COX Inhibition and Anti-inflammatory Activity
In a study conducted by Dimmito et al., a series of pyrazole derivatives were synthesized and evaluated for their COX inhibitory activity using the carrageenan rat paw edema model. The results indicated that several compounds exhibited superior anti-inflammatory effects compared to standard treatments .
Case Study 2: Anticancer Activity Assessment
Sivaramakarthikeyan et al. reported on the anticancer potency of synthesized pyrazole-benzimidazole hybrids against pancreatic cancer cells. The hybrids showed significant cytotoxicity with low toxicity toward normal cells, making them promising candidates for further development .
Mechanism of Action
The mechanism of action of 1-(furan-2-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents on the piperazine ring, the nature of the heterocyclic cores, or additional functional groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Effects: The furan-2-carbonyl group in the target compound offers enhanced π-electron density compared to the 3-(pyrazol-1-yl)benzoyl group in BJ40180 . This may influence binding affinity in kinase targets, as furan’s oxygen can participate in hydrogen bonding. Fluorinated arylpiperazines (e.g., in ) exhibit improved metabolic stability and blood-brain barrier penetration versus non-fluorinated analogs, suggesting the target compound may have shorter half-life .
Heterocyclic Core Variations: Pyrazolo[1,5-a]pyridine (target) vs.
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to BJ40180 (70–86% yields via coupling and TLC purification) . However, the furan group’s reactivity may necessitate milder conditions compared to aryl chlorides in .
Biological Activity Trends :
- Pyrazolo[1,5-a]pyridine derivatives (e.g., BJ40180) show kinase inhibition at IC₅₀ values of 10–100 nM , while pyrazolo[4,3-c]pyridines () are less potent but more CNS-penetrant. The target compound’s activity profile remains underexplored.
Research Findings and Data Tables
Table 2: Comparative Physicochemical Data
Critical Analysis and Limitations
- Data Gaps : Direct biological data for the target compound are absent in the provided evidence. Activity must be inferred from structural analogs.
- Contradictions : While fluorinated arylpiperazines () show enhanced stability, furan-based analogs may suffer from oxidative metabolism, limiting in vivo efficacy .
- Stereochemical Considerations : highlights that chiral centers in pyrazolo-pyrimidines improve bioactivity, but the target compound lacks such stereochemistry .
Biological Activity
The compound 1-(furan-2-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article focuses on the biological activity of this compound, particularly its pharmacological properties, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 403.4 g/mol. The structure features a piperazine ring substituted with furan and pyrazolo-pyridine moieties, which are known to enhance biological activity through various mechanisms.
Antiviral Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyridine exhibit significant antiviral properties. Specifically, compounds containing this scaffold have shown activity against HIV integrase, suggesting that the compound may possess similar antiviral capabilities. The presence of the furan-2-carbonyl group may enhance this activity by increasing the compound's lipophilicity and cellular uptake .
Anti-tubercular Activity
In a study focusing on anti-tubercular agents, related compounds demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra. This suggests that the structural features present in this compound could contribute to similar or enhanced anti-tubercular activity .
Anti-inflammatory Properties
The pyrazole derivatives have been extensively studied for their anti-inflammatory effects. Compounds with similar structures have shown potent inhibition of COX-1 and COX-2 enzymes, which are critical targets in the management of inflammation. For instance, some derivatives exhibited IC50 values as low as 5.40 μM against COX-2 . This suggests that the compound may also possess significant anti-inflammatory properties.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The inhibition of key enzymes such as COX-1 and COX-2 plays a crucial role in its anti-inflammatory effects.
- Cellular Uptake : The furan and pyrazolo groups may facilitate better cellular penetration and bioavailability.
- Molecular Interactions : Docking studies reveal favorable interactions with target proteins involved in viral replication and inflammation pathways.
Case Studies and Research Findings
| Study | Findings | IC50/IC90 Values |
|---|---|---|
| Study on Anti-Tubercular Agents | Evaluated compounds for activity against Mycobacterium tuberculosis | IC50: 1.35 - 2.18 μM; IC90: 3.73 - 40.32 μM |
| Research on Pyrazole Derivatives | Investigated anti-inflammatory properties | IC50 for COX-2: 5.40 μM |
| HIV Integrase Inhibition Study | Assessed antiviral potential | Significant inhibition observed |
Safety and Toxicity
Preliminary studies indicate that related compounds do not exhibit significant cytotoxicity in human cell lines (e.g., HEK-293 cells), suggesting a favorable safety profile for further development . However, comprehensive toxicity studies are necessary to confirm these findings.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-(furan-2-carbonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Cyclization : Formation of the pyrazolo[1,5-a]pyridine core via hydrazine derivatives and ketones under reflux conditions (e.g., ethanol, 6–8 hours) .
- Coupling Reactions : Use of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for piperazine functionalization, as seen in analogous triazole derivatives (e.g., CuSO₄·5H₂O and sodium ascorbate in H₂O/DCM) .
- Acylation : Introducing the furan-2-carbonyl group via nucleophilic acyl substitution, often requiring anhydrous conditions and chromatographic purification .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., DMSO-d₆ or CDCl₃) to confirm substituent positions and purity. For example, piperazine protons appear as triplets (δ ~2.7–3.4 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peaks) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve 3D structures, particularly for confirming stereochemistry and intermolecular interactions .
Q. What biological activities are associated with pyrazolo[1,5-a]pyridine derivatives?
- Methodological Answer : Reported activities include:
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in multi-step syntheses?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance acylation efficiency, while ethanol/methanol improve cyclization yields .
- Catalyst Screening : Testing alternative catalysts (e.g., Pd/C for hydrogenation) or ligands to reduce side reactions .
- Temperature Control : Lowering temperatures during sensitive steps (e.g., <0°C for diazonium salt formation) minimizes decomposition .
Q. How do researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Cross-referencing datasets (e.g., PubChem, ChEMBL) to identify outliers or assay-specific variables (e.g., cell line heterogeneity) .
- Dose-Response Validation : Repeating assays with standardized protocols (e.g., fixed incubation times, solvent controls) .
- Structural Analog Testing : Comparing activities of derivatives (e.g., methyl vs. ethyl esters) to isolate substituent effects .
Q. What computational strategies enhance structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Molecular Docking : Using AutoDock Vina or Schrödinger Suite to predict binding modes (e.g., kinase ATP-binding pockets) .
- QSAR Modeling : Generating 2D/3D descriptors (e.g., logP, polar surface area) to correlate with bioactivity .
- MD Simulations : Assessing stability of ligand-target complexes (e.g., GROMACS for 100-ns trajectories) .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly between similar pyrazolo[1,5-a]pyridine derivatives?
- Methodological Answer : Key factors include:
- Steric Hindrance : Bulky substituents (e.g., phenyl vs. methyl) slow reaction kinetics .
- Purification Challenges : Hydrophobic derivatives may require alternative chromatographic methods (e.g., reverse-phase HPLC vs. silica gel) .
- Side Reactions : Competing pathways (e.g., over-oxidation) necessitate inert atmospheres or radical scavengers .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
